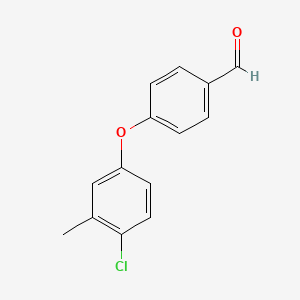

4-(4-Chloro-3-methylphenoxy)benzaldehyde

Description

Contextualization of Phenoxyaryl Ethers in Organic Chemistry

Phenoxyaryl ethers, also known as diaryl ethers, are a class of organic compounds where an oxygen atom is connected to two aryl groups. uomus.edu.iq This structural motif is prevalent in a wide array of natural products and synthetic molecules, contributing to their unique chemical and biological properties. beilstein-journals.org The ether linkage in these compounds is generally stable and less reactive than many other functional groups, a characteristic that makes it a valuable structural component in the design of complex molecules. labinsights.nl

Significance of Benzaldehyde (B42025) Moieties in Synthetic Methodologies and Chemical Transformations

The benzaldehyde moiety, consisting of a benzene (B151609) ring attached to a formyl group (-CHO), is a cornerstone of synthetic organic chemistry. fiveable.mefiveable.me Its aldehyde group is highly versatile and participates in a wide range of chemical transformations. Benzaldehyde can be readily oxidized to form benzoic acid or reduced to yield benzyl (B1604629) alcohol, demonstrating its role as a precursor to other important functional groups. fiveable.mebritannica.com

Furthermore, the carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack, making it a key reactant in numerous addition reactions. fiveable.me For instance, it reacts with cyanide to form cyanohydrins, which are valuable intermediates in the synthesis of more complex organic molecules. fiveable.me Benzaldehyde also serves as a crucial building block in the synthesis of various compounds, including dyes, flavoring agents, and pharmaceuticals. britannica.comwisdomlib.orgyoutube.com Its ability to undergo a variety of reactions, such as the Cannizzaro reaction and the Claisen-Schmidt condensation, further underscores its importance in the synthetic chemist's toolkit. britannica.com

Overview of 4-(4-Chloro-3-methylphenoxy)benzaldehyde: Structural Class and Research Relevance

This compound is a chemical compound that belongs to the phenoxybenzaldehyde class. Its structure features a benzaldehyde unit where the hydrogen atom at the para-position is substituted by a (4-chloro-3-methyl)phenoxy group. This particular arrangement of a substituted phenoxy ring connected to a benzaldehyde moiety makes it a subject of interest in synthetic and medicinal chemistry research.

The synthesis of this compound typically involves the coupling of 4-chloro-3-methylphenol (B1668792) with a suitable 4-halobenzaldehyde derivative, often through a nucleophilic aromatic substitution or an Ullmann-type condensation reaction. The presence of both the reactive aldehyde group and the substituted diaryl ether framework provides multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. Research into this and related compounds is often driven by the quest for new molecules with specific biological activities or material properties.

Below are the key identifiers and properties of the core components of this compound:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-10-8-13(6-7-14(10)15)17-12-4-2-11(9-16)3-5-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUQMHCBVSIYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chloro 3 Methylphenoxy Benzaldehyde

Strategies for Diaryl Ether Linkage Formation

The formation of the C-O bond between the two aromatic rings is a critical step in the synthesis of this molecule. Several methods have been developed for the synthesis of diaryl ethers, with the most prominent being nucleophilic aromatic substitution and copper-catalyzed arylation reactions. jsynthchem.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com For the synthesis of 4-(4-chloro-3-methylphenoxy)benzaldehyde, this would typically involve the reaction of 4-chloro-3-methylphenol (B1668792) with a 4-halobenzaldehyde derivative, where the halogen is activated by an electron-withdrawing group. nih.govmasterorganicchemistry.comlibretexts.org

The reaction proceeds via an addition-elimination mechanism, where the phenoxide ion attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org Subsequent elimination of the leaving group restores the aromaticity and yields the diaryl ether. The presence of electron-withdrawing groups, such as the aldehyde group, ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis

| Factor | Description | Impact on Reaction |

| Leaving Group | The nature of the leaving group on the benzaldehyde (B42025) ring (e.g., F, Cl, Br, I). | Fluorine is often the best leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-X bond and facilitates nucleophilic attack. |

| Solvent | The polarity and aprotic nature of the solvent. | Polar aprotic solvents like DMSO or DMF are typically used to solvate the cation and increase the nucleophilicity of the phenoxide. |

| Base | The strength of the base used to deprotonate the phenol (B47542). | A strong base is required to generate the phenoxide nucleophile. Common bases include potassium carbonate or sodium hydride. |

Microwave irradiation has been shown to accelerate SNAr-based diaryl ether synthesis, often leading to very good yields in short reaction times. organic-chemistry.org

Copper-Catalyzed Arylation Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are widely used for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org This method involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst. jsynthchem.comwikipedia.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts, often in combination with ligands, which allows for milder reaction conditions. wikipedia.orgresearchgate.net For the synthesis of this compound, this would involve coupling 4-chloro-3-methylphenol with a 4-halobenzaldehyde.

Table 2: Key Components in Copper-Catalyzed Diaryl Ether Synthesis

| Component | Example(s) | Role in the Reaction |

| Copper Catalyst | CuI, CuCl, CuO nanoparticles. rsc.orgnih.govmdpi.com | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Ligand | N,N-dimethylglycine, 1-butylimidazole, diamines. organic-chemistry.orgresearchgate.net | Stabilizes the copper catalyst, increases its solubility, and promotes the reaction. |

| Base | K2CO3, Cs2CO3. organic-chemistry.org | Deprotonates the phenol to form the active nucleophile. |

| Solvent | DMF, DMSO, Toluene. wikipedia.orgresearchgate.net | Provides a suitable medium for the reaction to occur. |

Recent advancements have focused on developing more efficient and environmentally friendly catalyst systems, including the use of nanocatalysts and performing the reaction in greener solvents. mdpi.com

Other Aryl Ether Formation Strategies

Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing an alternative route to diaryl ethers. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This method involves the coupling of an aryl halide or triflate with a phenol using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgacs.org While highly effective, the cost of palladium can be a drawback.

Another approach involves the reaction of diaryliodonium salts with phenols, which can be catalyzed by copper under mild conditions. nih.gov This method offers a one-pot synthesis of diaryl ethers. nih.gov

Functional Group Interconversions on the Benzaldehyde Moiety

An alternative synthetic strategy involves forming the diaryl ether linkage first, followed by the introduction or modification of the aldehyde group on the appropriate aromatic ring.

Formylation Reactions

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. wikipedia.org If the starting material is the diaryl ether, 4-(4-chloro-3-methylphenoxy)benzene, a formylation reaction can be used to introduce the aldehyde group at the 4-position of the unsubstituted phenyl ring.

Several named reactions are suitable for this purpose:

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic rings. wikipedia.orgchemeurope.comchemistrysteps.comchem-station.com The diaryl ether is sufficiently activated for this electrophilic substitution to occur. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.orgchemeurope.com

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst. wikipedia.orgdrugfuture.comsynarchive.com It is particularly effective for the formylation of phenols, but can also be applied to other activated aromatic compounds. wikipedia.orgsynarchive.comecu.educhem-station.com Formylation typically occurs ortho to the activating group, but para-substitution can be achieved if the ortho positions are blocked. wikipedia.org

Gattermann-Koch Reaction: This reaction utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst, typically a mixture of copper(I) chloride and aluminum chloride. It is a direct method for formylating aromatic hydrocarbons.

Selective Oxidation and Reduction Pathways

If a precursor molecule containing a different oxidation state at the formyl position is synthesized, selective oxidation or reduction can be employed to generate the desired aldehyde.

Selective Oxidation: If the precursor is 4-(4-chloro-3-methylphenoxy)benzyl alcohol, it can be selectively oxidized to the corresponding aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. A variety of mild oxidizing agents can be used for this transformation, such as pyridinium (B92312) chlorochromate (PCC). gordon.edu More environmentally friendly methods utilize catalysts like sodium molybdate (B1676688) activated by hydrogen peroxide or palladium nanoparticles. gordon.edunih.gov Recent research has also explored the use of Co single atoms on nitrogen-doped carbon (Co₁/NC) catalysts for highly selective oxidation of benzyl (B1604629) alcohols to benzaldehydes. rsc.org Catalytic systems involving ferric nitrate (B79036) have also been shown to be effective. nih.gov

Selective Reduction: Conversely, if the precursor is 4-(4-chloro-3-methylphenoxy)benzoic acid or one of its derivatives (e.g., an ester or acyl chloride), it can be selectively reduced to the aldehyde. youtube.com Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for the reduction of esters and nitriles to aldehydes. youtube.com The reduction of carboxylic acids directly to aldehydes can be more challenging but can be achieved using methods like manganese-catalyzed hydrosilylation or photoredox catalysis. rsc.orgrsc.org The Rosenmund reduction, which involves the hydrogenation of an acyl chloride over a poisoned palladium catalyst, is another classic method for this conversion. youtube.com

Precursor Synthesis and Building Block Elaboration

The efficient construction of the target molecule is contingent upon the availability of its two primary building blocks: a 4-chloro-3-methylphenol derivative and a halogenated benzaldehyde precursor.

4-Chloro-3-methylphenol, also known as 4-chloro-m-cresol, is a crucial phenolic precursor. sigmaaldrich.com The most common industrial synthesis of this compound involves the direct chlorination of m-cresol. chemicalbook.comchemicalbook.com This electrophilic aromatic substitution reaction introduces a chlorine atom onto the aromatic ring of 3-methylphenol. The position of chlorination is directed by the activating, ortho-, para-directing hydroxyl group and the meta-directing methyl group, leading to the desired 4-chloro-3-methylphenol isomer.

In a typical laboratory preparation, N-chloro-N-(phenylsulfonyl)benzenesulfonamide can be used as a chlorinating agent for a nitroaniline precursor, which can then be further modified to the phenol derivative. chemicalbook.com The reaction of 4-nitroaniline (B120555) with this agent in acetonitrile (B52724) results in high yields of the chlorinated product. chemicalbook.com

Table 1: Properties of 4-Chloro-3-methylphenol sigmaaldrich.comchemicalbook.com

| Property | Value |

| CAS Number | 59-50-7 |

| Molecular Formula | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol |

| Melting Point | 63-65 °C |

| Boiling Point | 235 °C |

| Appearance | Powder |

Research has also been conducted on synthesizing various derivatives of chlorinated phenols, such as the work on 4-chloro-3,5-dimethylphenol (B1207549) derivatives using the Suzuki reaction, highlighting the versatility of this class of compounds as synthetic intermediates. researchgate.net

The second key component is a halogenated benzaldehyde. For the synthesis of this compound, a common precursor is 4-fluorobenzaldehyde, which undergoes nucleophilic aromatic substitution with 4-chloro-3-methylphenol. The fluorine atom is a good leaving group in such reactions.

There are several established methods for the synthesis of 4-fluorobenzaldehyde:

Halogen Exchange Reaction: This is a widely used method where 4-chlorobenzaldehyde (B46862) is converted to 4-fluorobenzaldehyde. wikipedia.org The reaction is typically carried out using potassium fluoride (B91410) at high temperatures. prepchem.comgoogle.com Phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide or crown ethers, can be employed to facilitate the reaction. prepchem.comgoogle.com A variety of high-boiling polar solvents like sulfolane, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) are suitable for this transformation. google.com

Formylation of Fluorobenzene: A commercially viable process involves the catalyzed regioselective carbonylation of fluorobenzene. google.comchemicalbook.com This reaction uses carbon monoxide in the presence of a strong Lewis acid and a hydrogen halide catalyst to introduce the aldehyde group at the para position. google.com

Table 2: Comparison of Synthetic Methods for 4-Fluorobenzaldehyde

| Method | Reactants | Reagents/Catalysts | Conditions | Key Features |

| Halogen Exchange | 4-Chlorobenzaldehyde, Potassium Fluoride | Phase-transfer catalyst (e.g., Ph₄PBr, 18-crown-6), Solvent (e.g., Sulfolane) | High temperature (e.g., 230 °C) | Common laboratory and industrial method. prepchem.comgoogle.com |

| Formylation | Fluorobenzene, Carbon Monoxide | Strong Lewis acid, Hydrogen halide | 45-100 °C, High pressure | Commercially feasible process for large-scale production. google.com |

Other halogenated benzaldehydes can also be synthesized through various routes. For instance, m-chlorobenzaldehyde can be prepared from m-nitrobenzaldehyde via reduction to the amine, followed by a Sandmeyer-type diazonium reaction. orgsyn.org While not the direct precursor for the title compound, these methods illustrate the general strategies for preparing substituted benzaldehydes.

Green Chemistry Principles in this compound Synthesis

The synthesis of diaryl ethers, including this compound, traditionally involves conditions that can be environmentally taxing, such as the use of high-boiling polar solvents and stoichiometric amounts of copper catalysts. wikipedia.org Modern synthetic chemistry places a strong emphasis on the adoption of green chemistry principles to mitigate environmental impact and enhance economic viability. acs.org

A key principle of green chemistry is the reduction or elimination of solvent use. youtube.com Solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. youtube.com

Research into diaryl ether synthesis has explored several avenues to address this:

Solvent-Free Reactions: Performing reactions "neat" or under solvent-free conditions is an ideal green approach. ajgreenchem.com This minimizes waste, can lead to shorter reaction times, and simplifies product purification. ajgreenchem.com Microwave-assisted ligand-free and catalyst-free coupling of nitroarenes and phenols represents a step in this direction. organic-chemistry.org

Use of Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is an excellent green solvent, and some catalytic systems for C-O coupling reactions have been developed to work efficiently in aqueous media. nih.gov

Tandem Reactions: Designing reaction sequences where multiple steps are performed in a single pot without isolating intermediates can significantly reduce solvent usage and waste. A tandem desilylation and SNAr reaction of aryl silyl (B83357) ethers with aryl fluorides provides a direct route to biaryl ethers, minimizing workup steps. organic-chemistry.org

Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with small amounts of highly efficient and recyclable catalysts. The Ullmann condensation, central to diaryl ether synthesis, has been a major focus of catalyst development. nih.gov

Table 3: Advances in Sustainable Catalysis for Diaryl Ether Synthesis

| Catalyst Type | Description | Advantages |

| Copper Nanoparticles (CuNPs) | Nanoparticles of copper or copper oxide (CuO) are used to catalyze the Ullmann reaction. mdpi.com They can be synthesized from plant extracts, offering a green synthetic route for the catalyst itself. mdpi.com | High surface-area-to-volume ratio leads to high catalytic activity. nih.gov Can be used in lower quantities and are often recyclable. nih.govmdpi.com |

| Palladium Nanocatalysts | Palladium nanoparticles, sometimes supported on magnetic materials (e.g., Fe₃O₄@SiO₂@PPh₂@Pd⁰), are highly effective for C-O coupling. nih.gov | Allows for reactions under milder conditions. Magnetic core enables easy separation and reuse of the catalyst for multiple cycles with minimal loss of activity. nih.gov |

| Ligand-Free Systems | Reactions that proceed efficiently without the need for complex and often expensive organic ligands. researchgate.net | Simplifies the reaction setup, reduces cost, and makes the process more economical, especially for industrial-scale applications. researchgate.net |

| Metal-Free Catalysis | Utilizes reagents like diaryliodonium salts to facilitate the etherification, avoiding the use of transition metals altogether. su.se | Avoids issues of toxic metal residues in the final product and resource depletion of rare metals. Offers high atom economy and energy efficiency. su.se |

These catalytic advancements not only improve the environmental profile of the synthesis but also often lead to higher yields, better selectivity, and milder reaction conditions, such as lower temperatures and pressures, aligning with the core tenets of green and sustainable chemistry. nih.govresearchgate.netsu.se

Spectroscopic and Structural Elucidation of 4 4 Chloro 3 Methylphenoxy Benzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

Specific, experimentally verified ¹H NMR data for 4-(4-Chloro-3-methylphenoxy)benzaldehyde is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal, with its chemical shift indicating its bonding and electronic environment (e.g., aliphatic, aromatic, carbonyl).

Specific, experimentally verified ¹³C NMR data for this compound is not publicly available.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools used to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of ¹H and ¹³C NMR signals.

Research articles detailing the application of 2D NMR techniques for the structural elucidation of this compound could not be found.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present in a compound, providing a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands for specific functional groups, such as the C=O stretch of the aldehyde and the C-O-C stretch of the ether linkage.

A publicly available, detailed FT-IR spectrum with peak assignments for this compound could not be located.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, rotations, and other low-frequency modes. It is complementary to FT-IR spectroscopy, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

No specific Raman spectroscopic studies or data for this compound were found during the literature search.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis of aldehydes, derivatization is often employed to enhance volatility and thermal stability. nih.gov For instance, aldehydes can be converted to their O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatives, forming oximes that are readily analyzable by GC-MS. nih.gov The resulting mass spectra can reveal characteristic fragmentation patterns, such as a prominent ion at [M-181]+, corresponding to the loss of the PFBHA moiety. nih.gov Another derivatization strategy involves the formation of dimethylacetals (DMAs), which are well-resolved from analogous fatty acid methyl esters on various GC columns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another essential tool for the analysis of benzaldehyde (B42025) derivatives, particularly those that are non-volatile or thermally labile. perkinelmer.com This technique separates compounds in a liquid mobile phase followed by mass analysis. nih.gov The use of high-purity solvents and reagents is critical in LC-MS to minimize background noise and ion suppression, ensuring high sensitivity and reproducibility. sigmaaldrich.com For aldehyde analysis, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) can improve detection sensitivity. nih.gov The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as formic or acetic acid, is optimized to achieve efficient separation and ionization. sigmaaldrich.comrsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic compounds, including benzaldehyde derivatives, typically exhibit strong absorption in the UV region between 200 and 400 nm. beilstein-journals.org The position and intensity of the absorption bands are influenced by the molecular structure, including the presence of substituents and the extent of conjugation. For example, the UV-Vis spectra of various benzaldehyde and acetophenone (B1666503) derivatives show characteristic absorption bands related to their electronic configurations. science-softcon.de The study of different isomers and substituted derivatives can reveal shifts in the absorption maxima, providing insights into the electronic effects of the substituents. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of a derivative, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine, has been determined by single-crystal X-ray diffraction. researchgate.net It crystallizes in the monoclinic system with the space group P21/c. researchgate.net The unit cell parameters for a related compound, 4-chloro-N-(3-methylphenyl)benzamide, are a = 13.4379 (9) Å, b = 10.2493 (11) Å, c = 9.2600 (7) Å, and β = 92.893 (6)°. nih.gov Another related structure, 4-(4-methoxyphenoxy)benzaldehyde, also crystallizes in the monoclinic system with space group P21/c and has unit cell parameters of a = 12.1297 (7) Å, b = 7.6581 (4) Å, c = 12.3577 (7) Å, and β = 103.769 (6)°. nih.gov For comparison, 4-(benzyloxy)benzaldehyde (B125253) crystallizes in the orthorhombic system. nih.gov

Table 1: Crystal Data for Related Benzaldehyde Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Chloro-N-(3-methylphenyl)benzamide nih.gov | Monoclinic | P21/c | 13.4379 (9) | 10.2493 (11) | 9.2600 (7) | 92.893 (6) |

| 4-(4-Methoxyphenoxy)benzaldehyde nih.gov | Monoclinic | P21/c | 12.1297 (7) | 7.6581 (4) | 12.3577 (7) | 103.769 (6) |

| 4-(Benzyloxy)benzaldehyde nih.gov | Orthorhombic | Pbca | 11.4772 (11) | 12.9996 (12) | 7.2032 (6) | 90 |

Molecular Conformation and Torsion Angles

Table 2: Selected Torsion Angles for Related Benzaldehyde Derivatives

| Compound | Torsion Angle | Value (°) |

| 4-Chloro-N-(3-methylphenyl)benzamide nih.gov | Dihedral angle between rings | 12.4 (1) |

| 4-(4-Methoxyphenoxy)benzaldehyde nih.gov | Dihedral angle between rings | 71.52 (3) |

| 4-(Benzyloxy)benzaldehyde nih.gov | Dihedral angle between rings | 5.23 (9) |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. numberanalytics.comresearchgate.net By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing environment.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). Key properties mapped onto this surface include dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface).

A normalized contact distance, dnorm, is calculated using dᵢ, dₑ, and the van der Waals (vdW) radii of the respective atoms. This property is typically visualized on the Hirshfeld surface using a red-white-blue color scheme:

Red spots: Indicate contacts shorter than the sum of vdW radii (close contacts).

White areas: Represent contacts approximately equal to the vdW separation.

Blue areas: Show contacts longer than the vdW radii. numberanalytics.com

For a molecule like this compound, the 2D fingerprint plot can be decomposed to show the percentage contribution of each specific atom···atom contact. Based on analyses of structurally similar compounds, the expected contributions are: springernature.comyoutube.com

| Interaction Type | Expected Contribution (%) | Characteristics on Fingerprint Plot |

| H···H | ~35 - 50% | Large, diffuse region, reflecting the high abundance of hydrogen atoms on the molecular surface. springernature.comnumberanalytics.com |

| C···H / H···C | ~20 - 30% | Typically appear as a pair of "wings" to the side of the main H···H contacts, characteristic of C-H···π interactions. numberanalytics.comcreative-biostructure.com |

| Cl···H / H···Cl | ~5 - 10% | Appear as distinct spikes, with the sharpness indicating the strength of the interaction. springernature.comyoutube.com |

| O···H / H···O | ~5 - 10% | Sharp, well-defined spikes, characteristic of hydrogen bonds (e.g., C-H···O). springernature.comcreative-biostructure.com |

The data in this table is representative and based on analyses of analogous structures. Actual values for the title compound would require specific crystallographic data.

The fingerprint plots for derivatives of this compound reveal that H···H, C···H/H···C, and O···H/H···O contacts are typically the most significant, underscoring the importance of van der Waals forces and weak hydrogen bonding in the crystal packing. springernature.comnumberanalytics.com The presence of sharp spikes for Cl···H/H···Cl and O···H/H···O contacts provides clear evidence for the more directional and specific halogen and hydrogen bonds, respectively. springernature.com

Addressing Crystallographic Challenges (e.g., Twinning, Disorder)

The process of determining a crystal structure via single-crystal X-ray diffraction is not always straightforward and can be complicated by various crystallographic pathologies. Twinning and disorder are two of the most common challenges that can hinder structure solution and refinement. springernature.com

Twinning: Twinning occurs when two or more separate crystal domains are intergrown in a symmetrical, non-random manner. cancer.gov In merohedral twinning, the lattices of these domains are perfectly superimposed, making it difficult to detect from diffraction images alone. cancer.gov This leads to a situation where the measured reflection intensities are a sum of contributions from each twin domain, which can prevent the structure refinement from converging to chemically sensible results, often indicated by unusually high R-values. cancer.gov

Detection: Programs like phenix.xtriage or TRUNCATE can analyze the statistical distribution of reflection intensities to detect potential twinning. cancer.gov

Resolution: Once identified, twinning can be accounted for during the refinement process. For example, in the SHELXL program, the TWIN instruction is used to define the twin law (the symmetry operation relating the domains), and a BASF parameter is refined to determine the fractional contribution of each twin component. uky.edu Successful modeling of twinning allows for a stable and accurate refinement of the crystal structure.

Disorder: Disorder refers to a situation where a molecule or a part of it occupies more than one position or orientation within the crystal lattice. xray.cz This can be static, where different orientations are frozen in place throughout the crystal, or dynamic, involving thermal motion between sites. In substituted benzenes, orientational disorder is common, especially when different substituents are of similar size and can alternate positions with a low energy penalty. acs.org

Types: Disorder can affect a whole molecule (e.g., a co-crystallized solvent) or just a part of it, such as a flexible side chain or a functional group with rotational freedom. xray.cz For a molecule like this compound, the phenoxy group or the entire molecule could potentially exhibit orientational disorder.

Detection and Modeling: Disorder is often identified from anomalous or smeared electron density peaks in the Fourier map. It is modeled by creating two or more components for the disordered fragment, each with a fractional occupancy that sums to one. Geometric restraints or constraints are often necessary to maintain sensible bond lengths and angles for the disordered components during refinement. uky.edu Software packages like SHELXL or OLEX2 provide tools and commands (e.g., AFIX, FVAR) to effectively model and refine disordered structures. uky.eduxray.cz

Successfully addressing these challenges is crucial for obtaining a high-quality, accurate crystal structure, which is the foundation for a reliable analysis of molecular geometry and intermolecular interactions.

Computational and Theoretical Investigations of 4 4 Chloro 3 Methylphenoxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For 4-(4-chloro-3-methylphenoxy)benzaldehyde, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Vibrational Frequency Analysis

Theoretical geometry optimization of this compound provides a detailed picture of its three-dimensional structure in the ground state. The optimized parameters, including bond lengths and angles, are crucial for understanding the molecule's stability and reactivity. Key structural parameters have been calculated and show good correlation with experimental data for similar compounds.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-O1 | 1.373 | ||

| O1-C7 | 1.411 | ||

| C10-C13 | 1.489 | ||

| C13-O2 | 1.215 | ||

| C13-H11 | 1.112 | ||

| Cl1-C4 | 1.749 | ||

| C1-O1-C7 | 117.9 | ||

| O1-C7-C8 | 116.3 | ||

| O1-C7-C12 | 124.2 | ||

| C10-C13-O2 | 124.0 | ||

| C2-C1-O1-C7 | -179.9 | ||

| C1-O1-C7-C8 | -154.5 |

This table is generated based on data from theoretical calculations.

Vibrational frequency analysis, performed on the optimized geometry, helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated vibrational modes correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For example, the characteristic C=O stretching vibration of the benzaldehyde (B42025) group is a strong indicator in the IR spectrum. Similarly, C-H stretching, C-Cl stretching, and the ether C-O-C stretching modes are identified and assigned based on these theoretical calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the 4-chloro-3-methylphenoxy moiety, indicating this is the region most likely to donate electrons. Conversely, the LUMO is predominantly distributed over the benzaldehyde portion of the molecule, particularly the C=O group, identifying it as the electron-accepting site.

The calculated energies for these orbitals are:

HOMO Energy: -6.53 eV

LUMO Energy: -2.25 eV

HOMO-LUMO Energy Gap (ΔE): 4.28 eV

A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The relatively moderate energy gap of 4.28 eV suggests that this compound is a moderately reactive molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group (C=O), making it a primary site for electrophilic interaction. The ether oxygen also shows a region of negative potential. In contrast, the most positive potential (blue) is located around the hydrogen atom of the aldehyde group, as well as the hydrogen atoms of the phenyl rings, indicating these are the most likely sites for nucleophilic attack. This detailed charge mapping helps in understanding the molecule's intermolecular interactions.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule, primarily through the calculation of the first-order hyperpolarizability (β₀). A high β₀ value is indicative of significant NLO activity.

The predicted first-order hyperpolarizability for this compound has been calculated to be significantly higher than that of urea, a standard reference material for NLO studies. This suggests that the compound possesses promising NLO characteristics. The intramolecular charge transfer from the electron-donating chloromethylphenoxy group (the donor) to the electron-withdrawing aldehyde group (the acceptor), facilitated by the π-conjugated system, is the primary reason for this enhanced NLO response.

Table 2: Calculated NLO Properties for this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 1.48 Debye |

| First-Order Hyperpolarizability (β₀) | 13.01 x 10⁻³⁰ esu |

This table is generated based on data from theoretical calculations.

Molecular Dynamics Simulations

Conformational Analysis and Stability

While extensive DFT calculations have been performed, specific molecular dynamics (MD) simulation studies focusing on the conformational analysis and stability of isolated this compound are not extensively reported in the reviewed scientific literature. MD simulations would be a valuable next step to explore the dynamic behavior of the molecule over time, including the flexibility of the ether linkage and the rotational freedom of the phenyl rings, which would provide deeper insight into its conformational landscape and stability in different environments.

Interaction Energies and Packing Analysis (e.g., Energy Frameworks)

The solid-state architecture of a molecular crystal is governed by a complex interplay of intermolecular interactions. Computational tools such as Hirshfeld surface analysis and energy framework calculations are pivotal in understanding these interactions and the resulting crystal packing.

Hirshfeld Surface Analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as d_norm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, one can identify key interactions like hydrogen bonds and π-π stacking. For a molecule like this compound, this analysis would likely reveal significant H⋯H, C-H⋯O, and C-H⋯π contacts that dictate the crystal packing.

Energy Framework Analysis provides a quantitative insight into the strength and nature of these intermolecular interactions. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined radius. The total interaction energy (E_tot) is typically decomposed into four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). These components are calculated using quantum mechanical methods, often with scaling factors to align with high-level theoretical benchmarks. mdpi.commdpi.com

The calculation of interaction energy frameworks utilizes molecular wave functions and electron densities to determine the energy components. mdpi.com For instance, the electrostatic, polarization, dispersion, and exchange-repulsion energy components can be obtained using a wave function calculated at the B3LYP/6-31G(d,p) level of theory. mdpi.com The total energy is then computed using specific energy models with appropriate scaling factors for each component. mdpi.com

A hypothetical energy framework analysis for this compound would allow for the visualization of the energetic landscape of its crystal structure. The analysis would likely show the dominant role of dispersion forces, typical for such aromatic compounds, with specific directional interactions highlighted by the electrostatic and polarization components.

Table 1: Representative Interaction Energies for a Molecular Crystal

| Interaction Type | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Molecule Pair 1 | -25.8 | -8.2 | -65.4 | 38.5 | -60.9 |

| Molecule Pair 2 | -15.3 | -4.1 | -42.1 | 25.7 | -35.8 |

| Molecule Pair 3 | -5.7 | -1.5 | -20.9 | 12.3 | -15.8 |

This table is a hypothetical representation based on typical values found in computational studies of organic molecular crystals and is for illustrative purposes only. The actual values for this compound would require specific crystallographic data and computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities and for understanding the molecular features that govern their biological effects.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with varied substituents and measuring a specific biological activity, such as enzyme inhibition or receptor binding affinity. The structural variations would be quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

A typical QSAR study on benzaldehyde derivatives might investigate their inhibitory activity against a particular enzyme. nih.gov In such studies, descriptors like the Hansch-Fujita π value (hydrophobicity) and Hammett's σ constant (electronic effect) are often used. researchgate.net For instance, a study on benzaldehyde derivatives as inhibitors of phenoloxidase found that the hydrophobicity of the substituent at the para position played a major role in the inhibition activity. nih.gov

The general form of a QSAR equation derived from multiple linear regression (MLR) is:

log(1/C) = k_1 * descriptor_1 + k_2 * descriptor_2 + ... + constant

where C is the concentration of the compound required to produce a defined biological effect (e.g., IC50), and k represents the coefficients for each descriptor.

For diaryl ether derivatives, QSAR models have been developed to predict various biological activities. researchgate.net These models often incorporate descriptors such as logP (lipophilicity) and other topological or quantum-chemical parameters. researchgate.net The statistical significance and predictive power of the generated QSAR models are rigorously evaluated using metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. researchgate.net

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Derivative | R1 Substituent | R2 Substituent | logP | Electronic Parameter (σ) | Biological Activity (IC50, µM) |

| 1 | H | H | 4.2 | 0.00 | 15.2 |

| 2 | F | H | 4.3 | 0.06 | 12.8 |

| 3 | Cl | H | 4.7 | 0.23 | 8.5 |

| 4 | H | OCH3 | 4.1 | -0.27 | 20.1 |

| 5 | H | NO2 | 4.1 | 0.78 | 5.3 |

This table presents hypothetical data to illustrate the type of information used in a QSAR study. The substituents (R1, R2) would be systematically varied on the phenoxy or benzaldehyde rings. logP and electronic parameters are examples of molecular descriptors. The biological activity data is fictitious and for illustrative purposes.

The insights gained from such a QSAR model could guide the synthesis of new derivatives of this compound with potentially enhanced biological activity. For example, if the model indicated that electron-withdrawing groups at a certain position increase activity, new compounds could be designed accordingly.

Chemical Reactivity and Derivatization Pathways of 4 4 Chloro 3 Methylphenoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a highly reactive functional group characterized by an electrophilic carbonyl carbon and a weakly acidic α-hydrogen. It readily undergoes nucleophilic addition and redox reactions.

Condensation Reactions (e.g., Schiff Base Formation)

The condensation of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental reaction in organic chemistry. nih.gov This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond. nih.gov The reaction is often catalyzed by a small amount of acid. uobasrah.edu.iq For 4-(4-chloro-3-methylphenoxy)benzaldehyde, this transformation provides a pathway to a wide array of derivatives by varying the structure of the primary amine. These reactions are generally high-yielding and can be performed under mild conditions, such as refluxing in ethanol (B145695). uobasrah.edu.iqresearchgate.net

The general synthesis involves reacting equimolar amounts of this compound with a selected primary amine in a suitable solvent like ethanol. researchgate.net The absence of the characteristic C=O stretching vibration and the appearance of a new band for the azomethine (C=N) group around 1600-1630 cm⁻¹ in the infrared (IR) spectrum confirms the formation of the Schiff base. nih.gov

Table 1: Representative Primary Amines for Schiff Base Formation

| Amine Name | Amine Structure | Potential Product Class |

|---|---|---|

| Aniline | C₆H₅NH₂ | N-Aryl Imines |

| 4-Fluoroaniline | FC₆H₄NH₂ | N-(Fluorophenyl) Imines |

| 4-Aminobenzoic acid | HOOC-C₆H₄NH₂ | Imine-functionalized Carboxylic Acids |

| 2-Aminopyridine | C₅H₄NNH₂ | N-Pyridinyl Imines |

| Ethylenediamine | H₂NCH₂CH₂NH₂ | Bis-Imines (from 2:1 aldehyde:amine ratio) |

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(4-chloro-3-methylphenoxy)benzoic acid. This transformation is a common and important reaction in organic synthesis. nih.gov A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium-based reagents to milder, more selective systems. organic-chemistry.orgyoutube.com

Modern methods often employ "greener" oxidants like hydrogen peroxide (H₂O₂) in the presence of a base or a catalyst to improve efficiency and reduce hazardous byproducts. researchgate.net For instance, an aqueous basic hydrogen peroxide system has been shown to be effective for the oxidation of electron-rich aromatic aldehydes. researchgate.net Another approach involves using sodium perborate (B1237305) in acetic acid, which effectively oxidizes aromatic aldehydes to carboxylic acids. organic-chemistry.org The choice of oxidant and conditions can be tailored to be compatible with other functional groups in the molecule. google.com

Table 2: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, heat | youtube.com |

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH), methanol (B129727) | researchgate.net |

| Sodium Chlorite (NaClO₂) | Aqueous buffer, often with a chlorine scavenger | google.com |

| Pyridinium (B92312) Chlorochromate (PCC) | Catalytic amount with a co-oxidant like H₅IO₆ | organic-chemistry.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile (B52724)/water | organic-chemistry.org |

Reduction to Alcohols

The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, [4-(4-chloro-3-methylphenoxy)phenyl]methanol. This is a fundamental transformation typically achieved with high selectivity using complex metal hydrides. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones over other reducible functional groups like esters. libretexts.org The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. libretexts.org For more resistant carbonyls, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be used, although it is less selective. libretexts.org Catalytic hydrogenation can also be employed for the reduction of aldehydes, though it may also affect other parts of the molecule depending on the catalyst and conditions. nih.govmdpi.com

Table 3: Common Reagents for Aldehyde Reduction

| Reducing Agent | Typical Solvent(s) | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by aqueous workup) | Powerful, less selective, reduces esters and acids |

| Hydrogen (H₂) with a Catalyst | Ethanol, Ethyl acetate (B1210297) | Catalyst (e.g., Pd/C, Ni) dependent selectivity |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Often used at low temperatures |

Transformations of the Phenoxy Ring System

The phenoxy ring, substituted with chloro, methyl, and ether groups, is also a site for chemical modification, primarily through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the phenoxy ring of this compound involves the replacement of a hydrogen atom with an electrophile (e.g., -NO₂, -Br, -SO₃H). masterorganicchemistry.comdalalinstitute.com The regiochemical outcome of this reaction is governed by the combined directing effects of the three substituents already present on the ring: the ether oxygen (-OR), the methyl group (-CH₃), and the chlorine atom (-Cl).

Ether Linkage (-OR): The ether oxygen is a strongly activating group and an ortho, para-director due to its ability to donate a lone pair of electrons via resonance. youtube.com

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director through an inductive effect and hyperconjugation. stackexchange.com

Chlorine Atom (-Cl): Chlorine is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate. youtube.com

The substitution will occur on the phenoxy ring rather than the benzaldehyde (B42025) ring, as the latter is strongly deactivated by the electron-withdrawing aldehyde group. On the phenoxy ring, the available positions for substitution are C2, C5, and C6 (numbering from the ether linkage). The directing effects of the existing groups must be considered in concert. The powerful ortho, para-directing effect of the ether oxygen strongly favors substitution at the C2 and C6 positions. The C6 position is sterically unhindered. The C2 position is ortho to both the activating ether and the activating methyl group, but also adjacent to the bulky methyl group. The C5 position is meta to the ether and therefore disfavored by the strongest directing group. Computational models can be used to more accurately predict the most likely site of reaction. rsc.orgrsc.orgnih.gov

Table 4: Analysis of Regioselectivity for Electrophilic Attack on the Phenoxy Ring

| Position | Influence of -OAr (at C1) | Influence of -CH₃ (at C3) | Influence of -Cl (at C4) | Predicted Outcome |

|---|---|---|---|---|

| C2 | ortho (Activating) | ortho (Activating) | meta (Disfavored) | Potentially favored, but sterically hindered by C3-methyl. |

| C5 | meta (Disfavored) | meta (Disfavored) | ortho (Directing) | Likely a minor product due to deactivating chlorine and meta to the strong activator. |

| C6 | ortho (Activating) | para (Activating) | meta (Disfavored) | Most likely major product due to concerted activation from ether and methyl groups and lower steric hindrance. |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond on the phenoxy ring provides a handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While aryl chlorides are less reactive than the corresponding bromides and iodides, significant advances in catalyst technology have made their use routine. uwindsor.ca These reactions typically require palladium catalysts with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.govnih.gov

The Suzuki-Miyaura coupling, which joins the aryl chloride with an organoboron compound (like a boronic acid), is a prominent example. rsc.orgacs.org This reaction would allow for the synthesis of complex biaryl structures by replacing the chlorine atom with a new aryl or vinyl group. Other important cross-coupling reactions like the Hiyama (using organosilanes) and Stille (using organostannanes) could also be applied. nih.govacs.org The aldehyde functionality is generally tolerant to these reaction conditions. nih.gov

Table 5: Components for a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Chloride | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid (C₆H₅B(OH)₂) | Nucleophilic partner |

| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | Source of the active Pd(0) catalyst |

| Ligand | Tricyclohexylphosphine (PCy₃) or SPhos | Stabilizes the Pd catalyst and facilitates oxidative addition |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, or 2-Propanol/Water | Medium for the reaction |

Synthesis of Advanced Derivatives for Specific Applications

The chemical architecture of this compound, featuring a reactive aldehyde group and a stable diaryl ether linkage, makes it a valuable precursor for the synthesis of more complex molecules with specialized functions. Researchers can leverage the aldehyde moiety for a variety of derivatization pathways, including building heterocyclic systems and incorporation into larger macromolecular structures.

Heterocyclic Annulation Reactions (e.g., Benzimidazole (B57391), Quinazolinone)

The aldehyde functional group is a key electrophilic center for condensation reactions with binucleophilic reagents, leading to the formation of diverse heterocyclic scaffolds. Although specific studies detailing the use of this compound in these reactions are not extensively documented, its reactivity is well-precedented by the vast body of literature on analogous aromatic aldehydes.

Benzimidazole Synthesis:

Benzimidazoles are a prominent class of nitrogen-containing heterocycles. The most common pathway to 2-substituted benzimidazoles involves the condensation of an aromatic aldehyde with o-phenylenediamine. nih.govresearchgate.net In this reaction, the aldehyde carbon of this compound would be attacked by the amino groups of o-phenylenediamine, followed by cyclization and oxidative aromatization to yield the corresponding 2-aryl-1H-benzimidazole derivative.

The reaction typically proceeds via an initial formation of a Schiff base, which then undergoes an intramolecular cyclization. Subsequent oxidation, which can occur aerobically or be promoted by an added oxidant, leads to the stable aromatic benzimidazole ring. A variety of catalysts, including acid catalysts and metal nanoparticles, can be employed to facilitate this transformation under different conditions. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Benzimidazole Synthesis from Aldehydes

| Catalyst Type | Example Catalyst | Solvent | Temperature | Key Features |

| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Grinding (solvent-free) | Room Temperature | High efficiency, simple workup, mild conditions. nih.gov |

| Nanomaterial | Au Nanoparticles on a support | Methanol (MeOH) | 25 °C | Selective, high yields, occurs under mild conditions. nih.gov |

| Metal Catalyst | MgCl₂·6H₂O | Dichloromethane (DCM) | Room Temperature | Efficient condensation and cyclization promoter. |

| Oxidative | Air (O₂) / Catalyst | Various | Elevated | Direct dehydrogenative coupling and cyclization. |

Quinazolinone Synthesis:

Similarly, the synthesis of quinazolin-4(3H)-ones can be achieved by reacting an aromatic aldehyde with 2-aminobenzamide (B116534) (anthranilamide). mdpi.comresearchgate.net The aldehyde group of this compound would react with the primary amino group of 2-aminobenzamide to form a Schiff base intermediate. An intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by oxidation, would furnish the 2-substituted quinazolin-4(3H)-one. organic-chemistry.org

This method is highly versatile, and various catalytic systems and reaction conditions have been developed to optimize yields and accommodate a wide range of functional groups on both the aldehyde and the anthranilamide starting materials. nih.govnih.gov

Table 2: Representative Conditions for Quinazolinone Synthesis from Aldehydes

| Catalyst / Promoter | Reagents | Solvent | Temperature | Key Features |

| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Dimethyl Sulfoxide (B87167) (DMSO) | 120 °C | Enables use of styrenes which oxidize in-situ to aldehydes. mdpi.com |

| Lewis Acid | Antimony(III) trichloride (B1173362) (SbCl₃) | Solvent-free | Microwave | Rapid, efficient condensation with good to excellent yields. researchgate.net |

| Oxidative System | PIDA (Phenyliodine diacetate) | Acetonitrile (MeCN) | Room Temperature | Mild conditions, follows acid-catalyzed cyclization. organic-chemistry.org |

| Metal-Free | None (thermal) | Water | Elevated | Green and sustainable approach. |

Polymerization and Macromolecular Incorporations

The incorporation of the this compound moiety into polymers can impart specific properties such as thermal stability, flame retardancy (due to the chlorine atom), and unique optical or electronic characteristics derived from the aromatic ether structure. While direct polymerization of this specific compound is not prominently reported, several established polymerization strategies are chemically plausible.

Modification for Chain-Growth Polymerization:

The aldehyde group itself is not typically polymerizable via chain-growth mechanisms. However, it serves as a reactive handle for introducing polymerizable functional groups. For instance, the aldehyde could be:

Reduced to the corresponding alcohol (4-(4-chloro-3-methylphenoxy)benzyl alcohol), which can then be esterified with acrylic acid or methacrylic acid to form a polymerizable monomer.

Reacted in a Wittig or Horner-Wadsworth-Emmons reaction to introduce a vinyl group, creating a styrene-type monomer suitable for radical polymerization.

Condensation Polymerization:

The aldehyde group can directly participate in condensation (step-growth) polymerizations. It can react with compounds containing two or more active methylene (B1212753) groups or other suitable nucleophiles to form novel polymer backbones. For example, poly(phenylene vinylene) (PPV) type structures can be prepared through routes involving aldehyde precursors.

Furthermore, the entire molecule can be bifunctionalized to act as a monomer. For example, if a second reactive group (such as a hydroxyl or amino group) were present on the molecule, it could undergo polycondensation reactions to form polyesters, polyamides, or polyimines (poly-Schiff bases). The reaction of a dialdehyde (B1249045) with a diamine, for instance, yields high molecular weight polyimines, which are known for their thermal stability and chelation properties.

While these routes represent viable synthetic strategies, the specific synthesis and characterization of polymers derived from this compound require further investigation to be fully established.

Biological Activity and Mechanistic Insights of 4 4 Chloro 3 Methylphenoxy Benzaldehyde and Its Analogs

In Vitro Enzyme Inhibition Studies

The biological potential of a compound is often rooted in its ability to modulate the activity of specific enzymes. For analogs of 4-(4-chloro-3-methylphenoxy)benzaldehyde, research has pointed towards enzymes involved in critical cellular processes, such as sterol biosynthesis and cell cycle regulation, as potential targets.

Target Identification and Validation (e.g., CYP51, Checkpoint Kinases)

Checkpoint Kinases (e.g., Chk1, Chk2): These serine/threonine kinases are pivotal regulators of the DNA damage response, a pathway often dysregulated in cancer cells. nih.gov Inhibition of checkpoint kinases can sensitize cancer cells to DNA-damaging agents, making them attractive targets for cancer therapy. nih.govnih.gov The development of small molecule inhibitors against these kinases is an active area of research. nih.goved.ac.uk Although specific studies on this compound are lacking, the general structural features of kinase inhibitors often include aromatic and heterocyclic moieties that can interact with the ATP-binding pocket of the kinase. nih.goved.ac.uk Research on other benzaldehyde (B42025) derivatives, such as benzyloxybenzaldehydes, has demonstrated anticancer activity through cell cycle arrest, hinting at the potential for this class of compounds to interact with cell cycle-regulating kinases. nih.gov

Mechanism of Action Elucidation

The mechanism by which this compound and its analogs exert their biological effects is intrinsically linked to their interaction with the identified target enzymes.

For CYP51 inhibition , the mechanism of azole antifungals involves the coordination of a nitrogen atom in the azole ring to the heme iron atom within the active site of CYP51. nih.gov This binding prevents the natural substrate, lanosterol, from accessing the enzyme, thereby blocking the 14α-demethylation step in ergosterol (B1671047) biosynthesis. nih.gov For non-azole inhibitors like the phenoxy benzaldehyde class, the interaction is likely to be driven by hydrophobic and hydrogen bonding interactions within the enzyme's active site. nih.gov The disruption of ergosterol biosynthesis ultimately leads to a fungicidal or fungistatic effect. nih.gov

In the context of checkpoint kinase inhibition , the primary mechanism involves competitive binding to the ATP-binding pocket of the kinase. nih.goved.ac.uk By occupying this site, the inhibitor prevents the phosphorylation of downstream substrate proteins that are essential for cell cycle arrest. This abrogation of the DNA damage checkpoint can lead to "replication catastrophe" in cancer cells when combined with DNA-damaging agents, as the cells are forced to enter mitosis with damaged DNA, ultimately triggering apoptosis. nih.gov

Kinetic Characterization of Inhibitory Potency

The inhibitory potency of a compound is quantitatively described by kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). These values provide a measure of the concentration of the inhibitor required to achieve a 50% reduction in enzyme activity and the binding affinity of the inhibitor for the enzyme, respectively.

While specific kinetic data for this compound is not available in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, a series of 1-(4-phenoxymethyl-2-phenyl- nih.govicm.edu.pldioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, which share a phenoxy moiety, were evaluated for their antifungal activity against Magnaporthe oryzae. One of the most potent compounds in this series exhibited an IC₅₀ value of approximately 3.8 µM. icm.edu.pl In another study, certain cinnamaldehyde (B126680) derivatives demonstrated minimum inhibitory concentrations (MICs) of 25 μg/mL against fluconazole-resistant Candida albicans. yuntsg.com

The table below presents the IC₅₀ values for a selection of antifungal compounds with structural similarities to this compound, highlighting the potential inhibitory potency of this chemical class.

| Compound/Analog | Target Organism/Enzyme | IC₅₀ / MIC | Reference |

| 1-(4-phenoxymethyl-2-phenyl- nih.govicm.edu.pldioxolan-2-ylmethyl)-1H-1,2,4-triazole | Magnaporthe oryzae | ~3.8 µM | icm.edu.pl |

| 2-Cl Cinnamaldehyde | Candida albicans (fluconazole-resistant) | 25 µg/mL | yuntsg.com |

| 4-Cl Cinnamaldehyde | Candida albicans (fluconazole-resistant) | 25 µg/mL | yuntsg.com |

| Oxadiazole derivative (UOSO13) | Candida albicans CYP51 | ~1 µg/mL | nih.gov |

Structure-Activity Relationship (SAR) Analysis in Biological Systems

Structure-activity relationship (SAR) analysis is a critical component of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies focus on the systematic modification of both the benzaldehyde and the phenoxy moieties to optimize their inhibitory potential.

Systematic Modification of the Benzaldehyde Moiety

The benzaldehyde moiety serves as a key interaction point with target enzymes and its modification can significantly impact activity. Studies on various benzaldehyde derivatives have revealed important SAR trends.

For antifungal activity, research on cinnamaldehyde derivatives showed that the presence of a chlorine atom on the benzene (B151609) ring, as seen in 2-Cl and 4-Cl cinnamaldehyde, can confer potent activity against resistant fungal strains. yuntsg.com In a study of benzyloxybenzaldehyde derivatives with anticancer activity, modifications to the benzaldehyde ring were found to be crucial. For example, the introduction of a methoxy (B1213986) group at the 4-position or a chloro group at the 5-position of the 2-(benzyloxy)benzaldehyde (B185962) scaffold resulted in significant activity. nih.gov

The following table summarizes the anticancer activity of selected benzyloxybenzaldehyde derivatives against the HL-60 cell line, illustrating the impact of substitutions on the benzaldehyde ring.

| Compound | Substitution on Benzaldehyde Ring | Anticancer Activity (IC₅₀ in µM) | Reference |

| 2-(benzyloxy)benzaldehyde (17) | None | Significant at 1-10 µM | nih.gov |

| 2-(benzyloxy)-4-methoxybenzaldehyde (26) | 4-methoxy | Significant at 1-10 µM | nih.gov |

| 2-(benzyloxy)-5-chlorobenzaldehyde (28) | 5-chloro | Significant at 1-10 µM | nih.gov |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | 2-(3-methoxybenzyloxy) | Most potent | nih.gov |

These findings suggest that the electronic and steric properties of substituents on the benzaldehyde ring play a critical role in determining the biological activity of this class of compounds.

Variation of the Phenoxy Substituents

The substituents on the phenoxy ring are also pivotal in defining the biological profile of these molecules. The 4-chloro-3-methyl substitution pattern in the parent compound is a key feature that can be systematically varied to explore the SAR.

In a study of 1-(4-phenoxymethyl-2-phenyl- nih.govicm.edu.pldioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, the nature and position of substituents on the phenoxy ring had a profound effect on antifungal activity. For instance, a 2,3-dichlorophenoxy analog showed enhanced activity, while a 2,5-dichlorophenoxy analog had significantly reduced activity. icm.edu.pl This highlights the importance of the substitution pattern for optimal interaction with the target enzyme. The introduction of a bulky substituent, such as a phenyl group, at the 4-position of the phenoxy ring was found to have a negative effect on antifungal activity. semanticscholar.org

The table below details the antifungal activity of various phenoxy-substituted triazole derivatives against M. oryzae, providing a clear illustration of the SAR for this part of the molecule.

| Compound | Substitution on Phenoxy Ring | Antifungal Activity (% inhibition at 100 µM) | Reference |

| Gd | 2,3-dichloro | 80.4 ± 3.0 | icm.edu.pl |

| Gf | 2,5-dichloro | Significantly reduced | icm.edu.pl |

| 7c | 4-phenyl | 39.4 ± 3.1 | semanticscholar.org |

| 7e | 4-fluoro | 69.7 ± 1.5 | semanticscholar.org |

These results underscore the sensitivity of the biological activity to the substitution pattern on the phenoxy ring, suggesting that fine-tuning these substituents is a viable strategy for optimizing the potency of this compound analogs as enzyme inhibitors.

Influence of Linker Modifications

The nature of the linker connecting the two aromatic rings in diaryl ether compounds is a critical determinant of their biological activity. In this compound, the ether linkage is a key structural feature. Modifications of this linker in analogous compounds have been shown to significantly impact their pharmacological properties.

For instance, in the context of antiproliferative agents, the replacement of the ether oxygen with other functionalities or the introduction of spacers can alter the molecule's flexibility, conformation, and ability to interact with biological targets. Research on other diaryl ether-containing molecules has demonstrated that even subtle changes, such as the introduction of a methylene (B1212753) or a triazole group between the aromatic moieties, can lead to substantial differences in activity.

In a series of steroidal diaryl ethers, the introduction of a polar triazole ring as a linker was found to enhance antiproliferative action, with some derivatives displaying submicromolar IC50 values against various cancer cell lines. mdpi.com This suggests that linker modification is a viable strategy for optimizing the biological activity of this class of compounds.

Interactive Data Table: Influence of Linker Modification on Antiproliferative Activity of Analogous Diaryl Ether Compounds

| Compound/Analog Type | Linker Modification | Observed Effect on Antiproliferative Activity | Reference |

| Steroidal Diaryl Ethers | Introduction of a triazole linker | Enhanced potency against cancer cell lines | mdpi.com |

| General Diaryl Ethers | Variation in linker length and rigidity | Altered binding affinity to target proteins |

Cell-Based Assays (In Vitro Efficacy)

Cellular Target Engagement Studies

Cellular target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular environment. While no specific target engagement studies have been reported for this compound, the diaryl ether scaffold is known to be present in molecules that target a variety of proteins. rsc.org For example, some diaryl ether-containing compounds have been investigated as inhibitors of enzymes or as modulators of protein-protein interactions.

Future research on this compound and its analogs would likely involve techniques such as the cellular thermal shift assay (CETSA) or photo-affinity labeling to identify and validate its cellular targets. These methods can provide direct evidence of target binding and can help to elucidate the mechanism of action at a molecular level.

Phenotypic Screening and Hit Validation (e.g., Antiproliferative, Antimicrobial)

Phenotypic screening is a powerful approach for discovering new bioactive compounds without prior knowledge of their molecular targets. This strategy involves testing compounds for their ability to produce a specific phenotype in a cell-based or organismal model.

Antiproliferative Activity:

Analogs of this compound, particularly those containing the diaryl ether motif, have shown promise as antiproliferative agents. For instance, a review of diaryl ether derivatives highlights their potential as anticancer agents, with various compounds exhibiting activity against a range of cancer cell lines. rsc.org In one study, novel 13α-estrone derivatives with a diaryl ether structure displayed significant antiproliferative activity against human cancer cell lines, with some compounds showing low micromolar IC50 values. mdpi.com The mechanism of action for some of these analogs has been linked to the disruption of tubulin polymerization. mdpi.com

Antimicrobial Activity:

The diaryl ether scaffold is also found in some natural and synthetic compounds with antimicrobial properties. While direct antimicrobial screening data for this compound is not available, related structures have been evaluated. For example, a study on a naturally occurring antimicrobial compound and its chloro-analog demonstrated potent activity against multi-drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The study suggested that the mechanism of action may involve the inhibition of cell division. nih.gov

Interactive Data Table: In Vitro Efficacy of Analogous Compounds

| Compound Class | Assay Type | Cell Line/Organism | Endpoint | Result | Reference |

| Steroidal Diaryl Ethers | Antiproliferative | HeLa, A2780, A431, MCF-7 | IC50 | Submicromolar to low micromolar | mdpi.com |

| Natural Compound Analogs | Antimicrobial | MRSA | MIC90, MBC90 | Potent activity comparable to standard-of-care antibiotics | nih.gov |

| 4-(Diethylamino)benzaldehyde Analogs | Antiproliferative | DU145, PC3 | IC50 | 47-61 µM for the most active analog | acs.org |

Molecular Docking and Protein-Ligand Interaction Analysis

Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the absence of experimental data for this compound, docking studies on analogous structures can provide insights into its potential binding modes.